molecular formula C12H15ClO B7848300 4'-Chloro-2',3-dimethylbutyrophenone

4'-Chloro-2',3-dimethylbutyrophenone

Cat. No.: B7848300
M. Wt: 210.70 g/mol
InChI Key: VUJFIJKMZUBYLW-UHFFFAOYSA-N
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Description

4’-Chloro-2’,3-dimethylbutyrophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group at the 4’ position and two methyl groups at the 2’ and 3’ positions on the butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2’,3-dimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 2,3-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 4’-Chloro-2’,3-dimethylbutyrophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2’,3-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thioethers.

Scientific Research Applications

4’-Chloro-2’,3-dimethylbutyrophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’,3-dimethylbutyrophenone involves its interaction with specific molecular targets. The chloro and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4’-Chloro-2’,3-dimethylacetophenone
  • 4’-Chloro-2’,3-dimethylpropiophenone

Comparison: 4’-Chloro-2’,3-dimethylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-8(2)6-12(14)11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJFIJKMZUBYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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